molecular formula C12H19NO2 B1664022 2,5-Dimethoxy-4-ethylphenethylamine CAS No. 71539-34-9

2,5-Dimethoxy-4-ethylphenethylamine

Cat. No. B1664022
CAS RN: 71539-34-9
M. Wt: 209.28 g/mol
InChI Key: VDRGNAMREYBIHA-UHFFFAOYSA-N

Description

2,5-Dimethoxy-4-ethylphenethylamine, also known as 2C-E, is a psychedelic phenethylamine of the 2C family . It was first synthesized by Alexander Shulgin and documented in his book PiHKAL . It produces sensory and cognitive effects in its physical reactions with living organisms . It’s a colorless oil and crystalline forms are obtained as the amine salt by reacting the free base with a mineral acid, typically hydrochloric acid (HCl) .


Synthesis Analysis

The synthesis of 2C-E involves the reaction of the free base with a mineral acid, typically hydrochloric acid (HCl), to obtain crystalline forms . The exact boiling point for the free base is not reported, but during one synthesis, the fraction boiling between 90 and 100 °C at 0.25 mmHg pressure was collected and converted to the hydrochloride salt .


Molecular Structure Analysis

The molecular formula of 2C-E is C12H19NO2 . It has a molar mass of 209.289 g·mol −1 . The InChI key is VDRGNAMREYBIHA-UHFFFAOYSA-N .


Chemical Reactions Analysis

The fragment pathway of 2C-E was deduced after the LC-MS n determination of the 2C-E standard by LC/MS-IT-TOF . Ten impurities were detected in the 2C-E tablets using an optimized LC/MS-IT-TOF method .


Physical And Chemical Properties Analysis

2C-E is a colorless oil . Crystalline forms are obtained as the amine salt by reacting the free base with a mineral acid, typically hydrochloric acid (HCl) . The melting point of the hydrochloride salt is reported as 208.5–210.5 °C . It is soluble in water (>70 mg/ml at 20°C) .

Safety And Hazards

2C-E should be handled with care to avoid contact with skin and eyes . It should not be ingested or inhaled . Protective clothing, gloves, and eye/face protection should be worn when handling 2C-E . It should be used only in well-ventilated areas .

Future Directions

2C-E, originally synthesized for recreational use, is now being used in serious neurological research . The identification of relevant impurities in 2C-E can help regulate this illegal drug and identify the source of their manufacture . The established method is not only effective in identifying impurities, but also helps to identify the manufacturing source of this illegal drug .

properties

IUPAC Name

2-(4-ethyl-2,5-dimethoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-4-9-7-12(15-3)10(5-6-13)8-11(9)14-2/h7-8H,4-6,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDRGNAMREYBIHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1OC)CCN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40221772
Record name 2,5-Dimethoxy-4-ethylphenethylamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethoxy-4-ethylphenethylamine

CAS RN

71539-34-9
Record name 4-Ethyl-2,5-dimethoxy-β-phenethylamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimethoxy-4-ethylphenethylamine
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Record name 2,5-Dimethoxy-4-ethylphenethylamine
Source EPA DSSTox
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Record name 71539-34-9
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Record name 2C-E
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
147
Citations
Y Li, M Wang, A Li, H Zheng, Y Wei - Analytical Methods, 2016 - pubs.rsc.org
This paper illustrated the identification of relevant impurities in illegal drug 2,5-dimethoxy-4-ethylphenethylamine (2C-E) which can help to regulate this illegal drug and identify the …
Number of citations: 8 pubs.rsc.org
M Takahashi, M Nagashima, J Suzuki, T Seto… - Journal of Health …, 2008 - jstage.jst.go.jp
We developed a method for determining the following ten psychedelic phenethylamines and tryptamines by gas chromatography-mass spectrometry (GC-MS). The phenethylamines …
Number of citations: 23 www.jstage.jst.go.jp
AJ Eshleman, MJ Forster, KM Wolfrum, RA Johnson… - …, 2014 - Springer
Rationale Psychoactive-substituted phenethylamines 2,5-dimethoxy-4-chlorophenethylamine (2C-C); 2,5-dimethoxy-4-methylphenethylamine (2C-D); 2,5-dimethoxy-4-…
Number of citations: 63 link.springer.com
S Kerrigan, S Banuelos, L Perrella… - Journal of analytical …, 2011 - academic.oup.com
Psychedelic phenethylamines are an emerging class of designer drugs capable of producing a complex array of sought after adrenergic and hallucinogenic effects. Toxicological …
Number of citations: 17 academic.oup.com
S Kerrigan, A Mott, B Jatzlau, F Ortiz… - Journal of Forensic …, 2014 - Wiley Online Library
Designer psychostimulants are known by recreational drug users to produce a complex array of adrenergic and hallucinogenic effects. Many of these drugs are not targeted during …
Number of citations: 23 onlinelibrary.wiley.com
AJ Eshleman, KM Wolfrum, JF Reed, SO Kim… - Biochemical …, 2018 - Elsevier
The use of new psychoactive substituted 2,5-dimethoxy-N-benzylphenethylamines is associated with abuse and toxicity in the United States and elsewhere and their pharmacology is …
Number of citations: 51 www.sciencedirect.com
DS Theobald, HH Maurer - Biochemical pharmacology, 2007 - Elsevier
In recent years, several compounds of the phenethylamine-type (2C-series) have entered the illicit drug market as designer drugs. In former studies, the qualitative metabolism of …
Number of citations: 66 www.sciencedirect.com
LA King - Drug Testing and Analysis, 2014 - Wiley Online Library
Sixteen phenethylamines are now included in Schedules I and II of the United Nations 1971 Convention on Psychotropic Substances. Most of the ring‐substituted compounds are in …
BV Dean, SJ Stellpflug, AM Burnett… - Journal of Medical …, 2013 - Springer
New groups of synthetic “designer drugs” have increased in popularity over the past several years. These products mimic the euphoric effects of other well-known illicit drugs but are …
Number of citations: 185 link.springer.com
MA Hieger, SR Rose, KL Cumpston… - The American journal …, 2015 - europepmc.org
Significant toxicity from amphetamine and cathinone derivatives is being increasingly reported. We describe a series of self-reported exposures to 2-(4-iodo-2, 5-dimethoxyphenyl)-N-[(2-…
Number of citations: 16 europepmc.org

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